2-Amino-1-(pyridin-2-yl)propan-1-ol
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Overview
Description
- It features an amino group (NH₂) attached to a pyridine ring, along with a hydroxyl group (OH) on the adjacent carbon.
- This compound is used in various scientific applications due to its unique structure and properties.
2-Amino-1-(pyridin-2-yl)propan-1-ol: is a chemical compound with the empirical formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-aminopropan-1-ol with pyridine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a base (e.g., sodium hydroxide) as a catalyst.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other amino alcohols or pyridine derivatives.
Uniqueness: Its combination of an amino group, pyridine ring, and hydroxyl group sets it apart.
Remember that while this compound has potential, further research and exploration are essential to fully understand its properties and applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8(11)7-4-2-3-5-10-7/h2-6,8,11H,9H2,1H3 |
InChI Key |
AFLMCYTVJYGOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=N1)O)N |
Origin of Product |
United States |
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